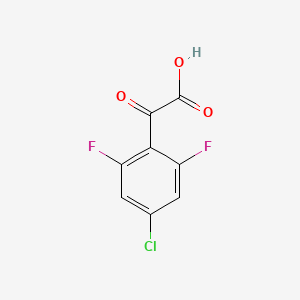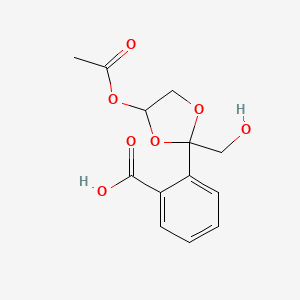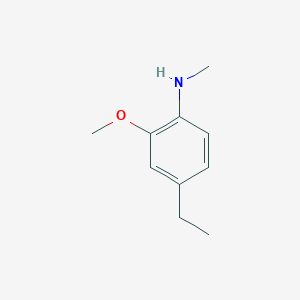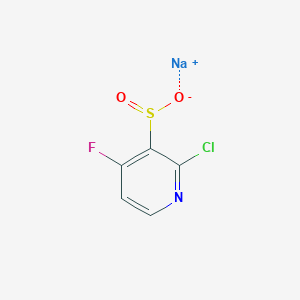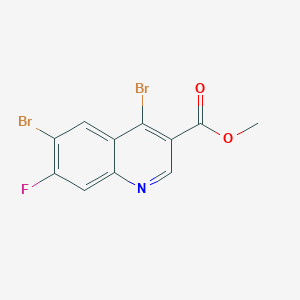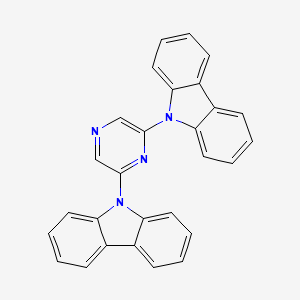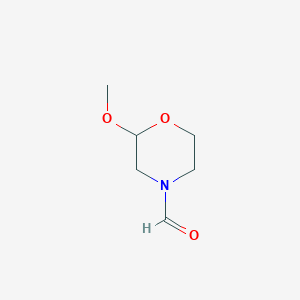
2-Methoxymorpholine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxymorpholine-4-carbaldehyde is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a methoxy group at the 2-position and an aldehyde group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxymorpholine-4-carbaldehyde typically involves the reaction of morpholine with methoxyacetaldehyde under controlled conditions. One common method includes:
Starting Materials: Morpholine and methoxyacetaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base.
Procedure: The reactants are mixed and heated to a specific temperature, usually around 60-80°C, for several hours. The reaction mixture is then cooled, and the product is isolated through filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxymorpholine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Methoxymorpholine-4-carboxylic acid.
Reduction: 2-Methoxymorpholine-4-methanol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxymorpholine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxymorpholine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine-4-carbaldehyde: Lacks the methoxy group, making it less soluble and potentially less reactive.
2-Methylmorpholine-4-carbaldehyde: Substitutes a methyl group for the methoxy group, altering its chemical properties and reactivity.
2-Ethoxymorpholine-4-carbaldehyde: Features an ethoxy group instead of a methoxy group, which may affect its steric and electronic properties.
Uniqueness
2-Methoxymorpholine-4-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2-methoxymorpholine-4-carbaldehyde |
InChI |
InChI=1S/C6H11NO3/c1-9-6-4-7(5-8)2-3-10-6/h5-6H,2-4H2,1H3 |
Clave InChI |
DDAPRFUFJJBPBV-UHFFFAOYSA-N |
SMILES canónico |
COC1CN(CCO1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


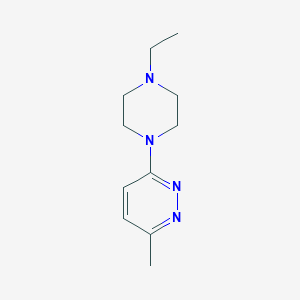
![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)

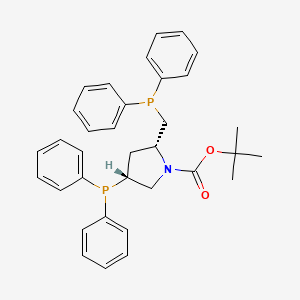
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
